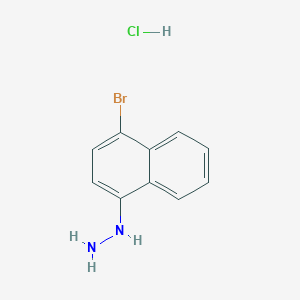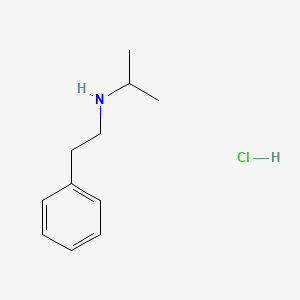
N-Isopropyl-N-phenethylamine hydrochloride
Overview
Description
N-Isopropyl-N-phenethylamine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol. It is primarily used for research and development purposes. This compound is a derivative of phenethylamine, which is known for its role in various biological and chemical processes.
Mechanism of Action
Target of Action
N-Isopropyl-N-phenethylamine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 . This interaction results in the regulation of monoamine neurotransmission, which plays a critical role in various neurological functions .
Biochemical Pathways
It is known that the compound’s interaction with taar1 and vmat2 can influence the dopaminergic neurons, which play a critical role in voluntary movement, stress, and mood .
Pharmacokinetics
The compound’s molecular weight (19972) and formula (C11H17N•HCl) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TAAR1 and VMAT2. By regulating monoamine neurotransmission, the compound can potentially influence various neurological functions .
Biochemical Analysis
Biochemical Properties
N-Isopropyl-N-phenethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which are involved in the metabolism of monoamine neurotransmitters . The interaction with MAO-B leads to the inhibition of this enzyme, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with TAAR1 can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, this compound may impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO-B, inhibiting its activity and leading to increased levels of monoamine neurotransmitters . This inhibition can result in enhanced neurotransmission and altered mood and behavior. Additionally, this compound’s interaction with TAAR1 modulates intracellular signaling pathways, further influencing neurotransmitter release and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance neurotransmission and improve mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-phenethylamine hydrochloride typically involves the alkylation of phenethylamine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or phenethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N-Isopropyl-N-phenethylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, known for its role as a central nervous system stimulant.
N-Methylphenethylamine: A derivative with similar stimulant properties.
N-Ethylphenethylamine: Another derivative with comparable biological activity.
Uniqueness
N-Isopropyl-N-phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and alters its interaction with molecular targets compared to other phenethylamine derivatives .
Properties
IUPAC Name |
N-(2-phenylethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBIKELOFCERKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586399 | |
| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-56-8 | |
| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


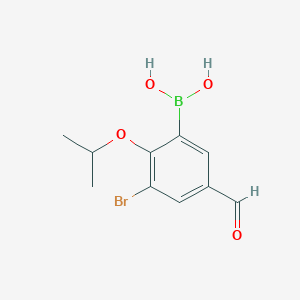



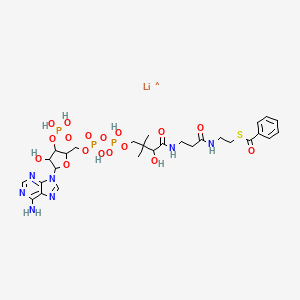
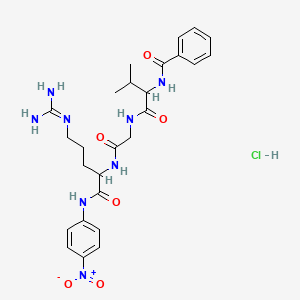
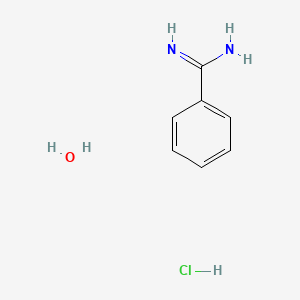

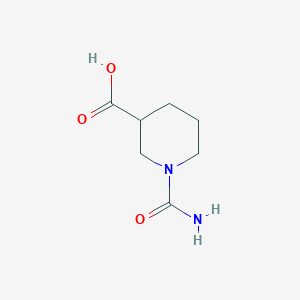
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
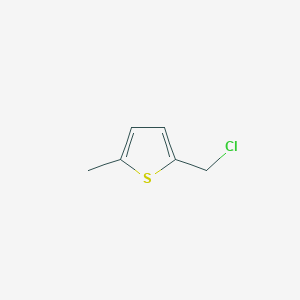
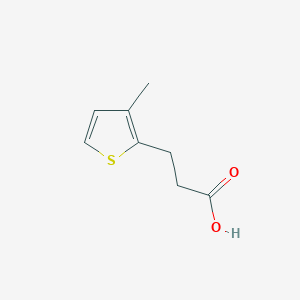
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
